Alrizomadlin
Overview
Description
Alrizomadlin is a novel, orally active small-molecule inhibitor that selectively targets the interaction between the mouse double minute 2 homolog (MDM2) and the tumor suppressor protein p53. This compound is under clinical development for the treatment of various hematologic and solid malignancies .
Mechanism of Action
Alrizomadlin, also known as 4-((3’R,4’S,5’R)-6’‘-Chloro-4’-(3-chloro-2-fluorophenyl)-1’-ethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid, is a novel compound under investigation for its potential in cancer treatment .
Target of Action
The primary target of this compound is the MDM2 protein . MDM2 is a key regulator of the tumor suppressor protein p53. By inhibiting MDM2, this compound blocks the interaction between MDM2 and p53 .
Mode of Action
This compound acts by binding to the MDM2 protein, thereby blocking the interaction between MDM2 and p53 . This inhibition prevents the degradation of p53, leading to an increase in p53 levels within the cell . The elevated levels of p53 can then exert their tumor-suppressive effects, which include cell cycle arrest and apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p53 signaling pathway . By inhibiting MDM2, this compound allows p53 to accumulate and activate downstream targets that are involved in cell cycle arrest and apoptosis . Additionally, this compound has been shown to inhibit the phosphorylation of Akt and ERK pathways .
Result of Action
The result of this compound’s action is the induction of cell cycle arrest and apoptosis in a p53-dependent manner . This leads to a reduction in tumor cell proliferation and survival . In preclinical studies, this compound has demonstrated antitumor activity against various types of cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its action. In preclinical studies, this compound has shown enhanced antitumor activity when combined with other therapies, such as pembrolizumab .
Biochemical Analysis
Biochemical Properties
Alrizomadlin interacts with the p53-MDM2 complex, a key player in the regulation of the cell cycle and apoptosis . By destabilizing this complex, this compound activates p53-mediated apoptosis, leading to the death of tumor cells .
Cellular Effects
This compound has shown significant effects on various types of cells, particularly tumor cells with wild-type TP53 and/or MDM2 amplification . It influences cell function by activating p53-mediated apoptosis, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the destabilization of the p53-MDM2 complex . This destabilization activates p53, leading to apoptosis in tumor cells . The activation of p53 can also lead to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings . These studies have provided valuable information on the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound can vary with different dosages . These studies have also provided valuable information on any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the p53-MDM2 pathway . It interacts with the p53-MDM2 complex, leading to changes in metabolic flux or metabolite levels .
Transport and Distribution
Preliminary studies suggest that it may interact with certain transporters or binding proteins .
Subcellular Localization
Preliminary studies suggest that it may be directed to specific compartments or organelles through certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alrizomadlin is synthesized through a series of chemical reactions involving the formation of a spirocyclic structure. The synthesis involves multiple steps, including the formation of key intermediates and their subsequent cyclization . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Alrizomadlin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Alrizomadlin has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interaction between MDM2 and p53, providing insights into the molecular mechanisms of cancer.
Biology: Employed in cell-based assays to investigate its effects on cell proliferation, apoptosis, and cell cycle regulation.
Medicine: Under clinical development for the treatment of various cancers, including multiple myeloma, acute myeloid leukemia, and solid tumors
Industry: Potential applications in the development of new cancer therapies and as a lead compound for drug discovery
Comparison with Similar Compounds
Nutlin-3: Another MDM2 inhibitor that also targets the MDM2-p53 interaction.
RG7112: A small-molecule inhibitor of MDM2 that has shown antitumor activity in preclinical studies.
MI-773: An MDM2 inhibitor with a similar mechanism of action to Alrizomadlin.
Uniqueness of this compound: this compound is unique in its potent and selective inhibition of the MDM2-p53 interaction. It has demonstrated promising antitumor activity in both preclinical and clinical studies, making it a valuable candidate for cancer therapy .
Properties
InChI |
InChI=1S/C34H38Cl2FN3O4/c1-2-40-27(28(41)39-32-16-13-31(14-17-32,15-18-32)30(43)44)25(21-7-6-8-23(36)26(21)37)34(33(40)11-4-3-5-12-33)22-10-9-20(35)19-24(22)38-29(34)42/h6-10,19,25,27H,2-5,11-18H2,1H3,(H,38,42)(H,39,41)(H,43,44)/t25-,27+,31?,32?,34+/m0/s1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCZPJQGFSSFOL-MNZPCBJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@@H]([C@]2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38Cl2FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818393-16-6 | |
Record name | APG-115 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818393166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALRIZOMADLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QAU0SI9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.